molecular formula C14H21NO5 B3858275 2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B3858275
M. Wt: 283.32 g/mol
InChI Key: IQPNTYWUBKWREY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features both aromatic and carbohydrate-like structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. One possible route includes:

    Starting Materials: 3,4-Dimethylaniline and a protected form of a hexose sugar.

    Reaction Steps:

    Reaction Conditions: These steps may require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying carbohydrate-protein interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylanilino)-6-methyloxane-3,4,5-triol: Lacks the hydroxymethyl group.

    2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4-diol: Lacks one hydroxyl group.

Uniqueness

2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-7-3-4-9(5-8(7)2)15-14-13(19)12(18)11(17)10(6-16)20-14/h3-5,10-19H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNTYWUBKWREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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